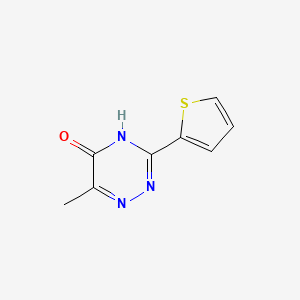

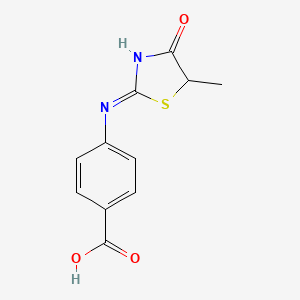

![molecular formula C17H12N6 B1418207 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) CAS No. 54296-21-8](/img/structure/B1418207.png)

2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)

Descripción general

Descripción

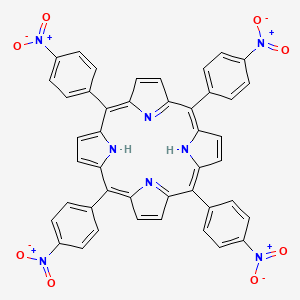

“2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)” is a chemical compound with the formula C17H12N6 and a molecular weight of 300.32 . It is used as a chemical reagent for research purposes .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . These heterocycles are key components in a variety of functional molecules used in everyday applications . The review highlights methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of “2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)” consists of two benzimidazole groups connected by an imidazole group . The compound has a molecular weight of 300.32 .Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical and biological properties . They are key components in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.32 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Corrosion Inhibition in Acidic Solutions: Research highlights the effectiveness of certain imidazole derivatives, including those related to 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole), in inhibiting corrosion of mild steel in acidic environments. The study found that these derivatives exhibit strong adsorption following the Langmuir model and are effective as mixed-type corrosion inhibitors (Prashanth et al., 2021).

Material Science and Structural Properties

- Hydrogen-Bonded Architectures and Polarization Switching: The structural properties of various bis(benzimidazole) compounds, including those similar to 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole), have been explored for their polarizable dielectric properties. These properties are due to the multistability of their polar supramolecular architectures, which can be externally switched (Horiuchi et al., 2018).

Chemical Synthesis and Characterization

- Synthesis and X-ray Crystal Structure Analysis: Studies have focused on the synthesis and crystal structure characterization of di-Mannich base compounds related to 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole). These studies contribute to a deeper understanding of the molecular and crystallographic properties of such compounds (Rivera et al., 2009).

Electroluminescence and Photophysical Properties

- Tuning of Electroluminescence: Research has been conducted on derivatives of spirobenzofluorene attached to benzimidazole, which include compounds structurally related to 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole), for their potential in altering electroluminescent properties. This work contributes to the field of organic light-emitting diodes, particularly in achieving different shades of blue emission (Liang et al., 2014).

Molecular Electronics and Conducting Polymers

- Hydrogen Bonding and Electrochromic Properties: A study on 4,7-Bis(2,3-dihydrothieno[3,4-b] [1] , [4] dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole, related to 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole), focused on the influence of hydrogen bonding on the electrochromic properties of conducting polymers. This research is significant in the development of materials with controllable optical properties (Akpinar et al., 2012).

Safety And Hazards

Direcciones Futuras

The compound is used as a chemical reagent for research purposes . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This suggests that there is ongoing research into the synthesis and applications of imidazoles, including “2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)”.

Propiedades

IUPAC Name |

2-[4-(1H-benzimidazol-2-yl)-1H-imidazol-5-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6/c1-2-6-11-10(5-1)20-16(21-11)14-15(19-9-18-14)17-22-12-7-3-4-8-13(12)23-17/h1-9H,(H,18,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWZLOMKYIHMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CN3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653147 | |

| Record name | 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) | |

CAS RN |

54296-21-8 | |

| Record name | 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

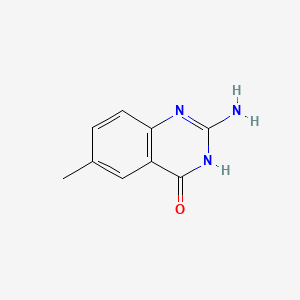

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)

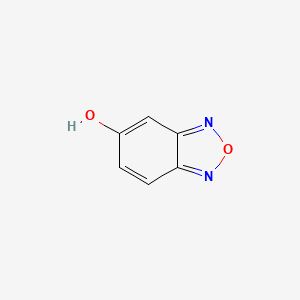

![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)

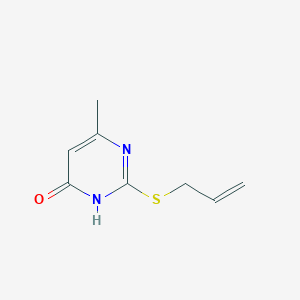

![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)

![1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-](/img/structure/B1418137.png)

![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)